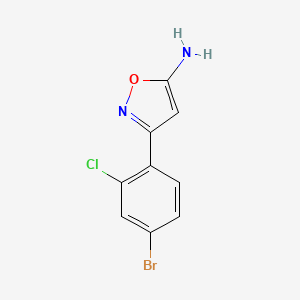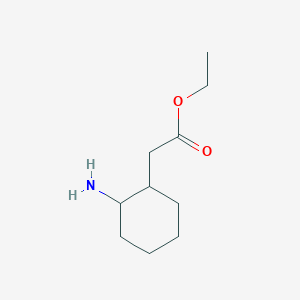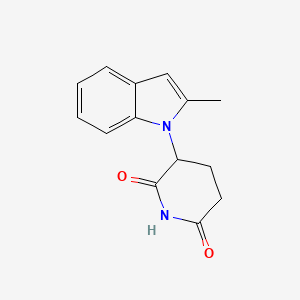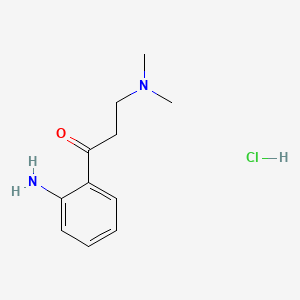
Propiophenone, 2'-amino-3-(dimethylamino)-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propiophenone, 2’-amino-3-(dimethylamino)-, hydrochloride is a chemical compound that belongs to the class of amines It is characterized by the presence of both amino and dimethylamino groups attached to the propiophenone structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Propiophenone, 2’-amino-3-(dimethylamino)-, hydrochloride typically involves the reaction of dimethylamine with a suitable precursor. One common method involves the substitution reaction of dimethylamine with 3-chloro-1,2-propanediol in the presence of an alkali such as sodium methoxide. The reaction is carried out in a solvent mixture of water and methanol at controlled temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar principles but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities.
化学反应分析
Types of Reactions
Propiophenone, 2’-amino-3-(dimethylamino)-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, typically involving reducing agents such as lithium aluminum hydride.
Substitution: The amino and dimethylamino groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Electrophiles such as alkyl halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
科学研究应用
Propiophenone, 2’-amino-3-(dimethylamino)-, hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on certain biological pathways.
Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and polymers
作用机制
The mechanism of action of Propiophenone, 2’-amino-3-(dimethylamino)-, hydrochloride involves its interaction with specific molecular targets. The amino and dimethylamino groups play a crucial role in its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Phenylamine (Aniline): Similar in structure but lacks the dimethylamino group.
Dimethylamine: Contains the dimethylamino group but lacks the aromatic ring structure.
Uniqueness
Propiophenone, 2’-amino-3-(dimethylamino)-, hydrochloride is unique due to the presence of both amino and dimethylamino groups attached to the aromatic ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
属性
CAS 编号 |
51736-48-2 |
|---|---|
分子式 |
C11H17ClN2O |
分子量 |
228.72 g/mol |
IUPAC 名称 |
1-(2-aminophenyl)-3-(dimethylamino)propan-1-one;hydrochloride |
InChI |
InChI=1S/C11H16N2O.ClH/c1-13(2)8-7-11(14)9-5-3-4-6-10(9)12;/h3-6H,7-8,12H2,1-2H3;1H |
InChI 键 |
SEQKYLMCGILZEE-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCC(=O)C1=CC=CC=C1N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



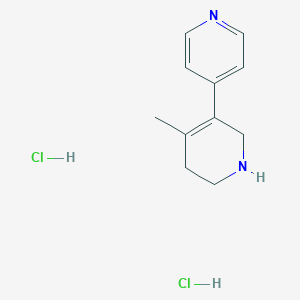

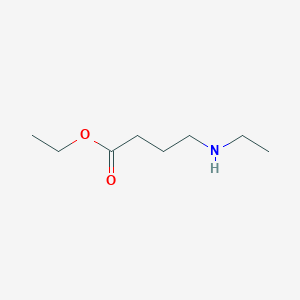
methyl}-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide](/img/structure/B13547382.png)
![2-(4-aminobutyl)-3H-imidazo[4,5-b]pyridin-5-amine dihydrochloride](/img/structure/B13547391.png)
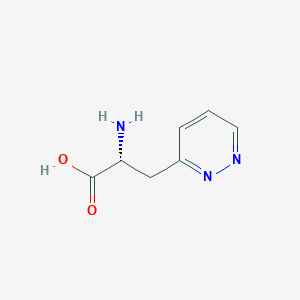
![2-(Benzyloxy)-1-{2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl}ethan-1-one](/img/structure/B13547400.png)
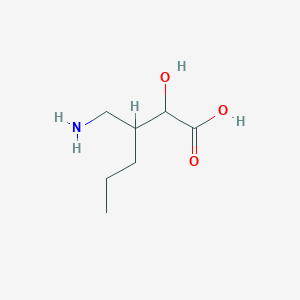
![3-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B13547419.png)
![2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-6-carboxylicacidhydrochloride](/img/structure/B13547427.png)
